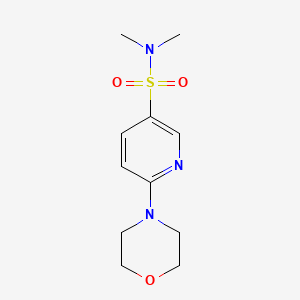
N-phenyl-N'-(2,2,2-trifluoroethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-(2,2,2-trifluoroethyl)urea, commonly known as PTU, is a chemical compound that has been extensively studied for its various applications in scientific research. PTU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
PTU inhibits the enzyme thyroperoxidase, which is responsible for the iodination of tyrosine residues on thyroglobulin. This inhibition leads to a decrease in the production of thyroid hormones, including thyroxine and triiodothyronine. PTU also inhibits the conversion of thyroxine to triiodothyronine in peripheral tissues.
Biochemical and Physiological Effects:
PTU has been shown to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis, the reduction of oxidative stress, and the modulation of immune responses. PTU has been used as a treatment for hyperthyroidism, Graves' disease, and thyroid storm.
Avantages Et Limitations Des Expériences En Laboratoire
PTU has several advantages for use in lab experiments, including its high purity, solubility in organic solvents, and low toxicity. However, PTU has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the study of PTU, including its potential use as an anticancer agent, its role in modulating immune responses, and its effects on oxidative stress. PTU has been shown to have potential anticancer activity, particularly in breast cancer and leukemia. PTU has also been shown to modulate immune responses, including the inhibition of T cell activation and the modulation of cytokine production. Finally, PTU has been shown to reduce oxidative stress, which may have implications for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, PTU is a chemical compound that has been extensively studied for its various applications in scientific research. PTU has been used as a reagent in organic synthesis, as well as a treatment for hyperthyroidism and Graves' disease. PTU has several advantages for use in lab experiments, including its high purity and low toxicity. There are several future directions for the study of PTU, including its potential use as an anticancer agent, its role in modulating immune responses, and its effects on oxidative stress.
Méthodes De Synthèse
PTU can be synthesized through the reaction of phenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a catalyst. This reaction results in the formation of PTU, which can be purified through recrystallization.
Applications De Recherche Scientifique
PTU has been used in various scientific research applications, including the synthesis of organic compounds, antimicrobial activity, and inhibition of thyroid hormone synthesis. PTU has been used as a reagent in the synthesis of various organic compounds, including urea derivatives, heterocyclic compounds, and azo compounds.
Propriétés
IUPAC Name |
1-phenyl-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-13-8(15)14-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAZFRCPJLUPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)

![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)


![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)

![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)
